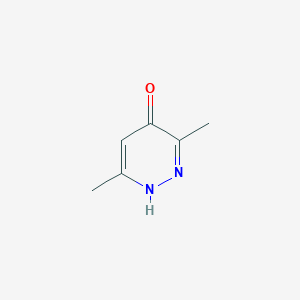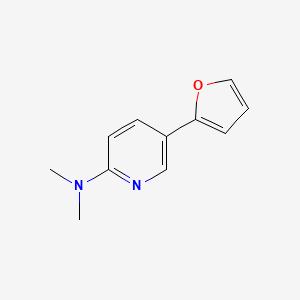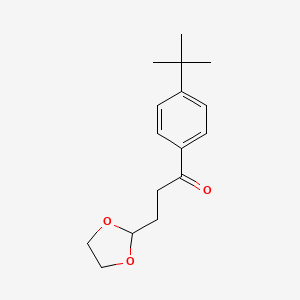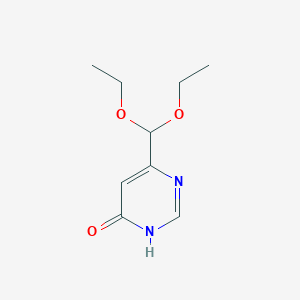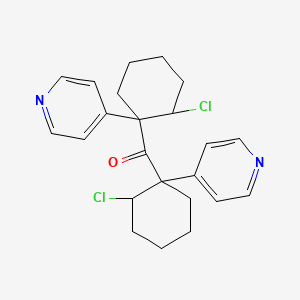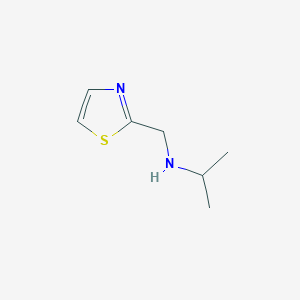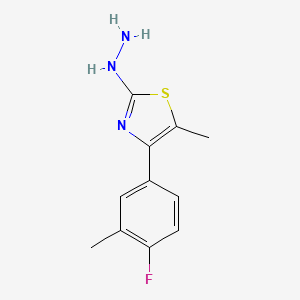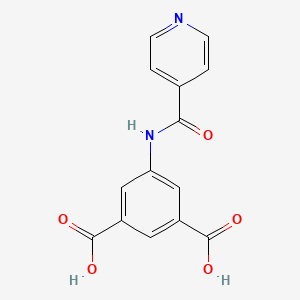
5-(Isonicotinamido)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isonicotinamido)isophthalic acid is an organic compound with the molecular formula C14H10N2O5. It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with an isonicotinamido group. This compound is of significant interest in the field of coordination chemistry due to its ability to form coordination polymers with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isonicotinamido)isophthalic acid typically involves the reaction of isophthalic acid with isonicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods: The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Isonicotinamido)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metal ions such as nickel, iron, and manganese.
Substitution Reactions: The carboxyl groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., NiSO4, FeSO4) and N-donor ligands (e.g., imidazole, bipyridine) under hydrothermal conditions.
Substitution Reactions: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Coordination Polymers: Complexes such as [Ni(INAIP)(Him)(H2O)]·H2O and [Fe(INAIP)(H2O)2]·H2O.
Ester and Amide Derivatives: Formed through esterification and amidation reactions.
Scientific Research Applications
5-(Isonicotinamido)isophthalic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(isonicotinamido)isophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects . The compound’s carboxyl and amide groups play a crucial role in its binding affinity and specificity towards metal ions .
Comparison with Similar Compounds
Isophthalic Acid: Lacks the isonicotinamido group, resulting in different coordination behavior and applications.
Nicotinic Acid: Contains a pyridine ring like isonicotinamido but lacks the isophthalic acid backbone.
Uniqueness: 5-(Isonicotinamido)isophthalic acid is unique due to its dual functionality, combining the properties of isophthalic acid and isonicotinamido. This dual functionality enhances its ability to form diverse coordination polymers and metal-organic frameworks, making it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H10N2O5 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-1-3-15-4-2-8)16-11-6-9(13(18)19)5-10(7-11)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
POMFMMSRVMERFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)
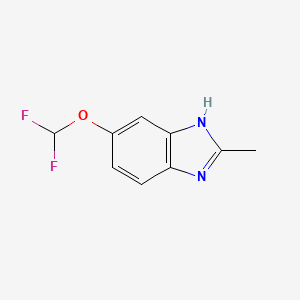
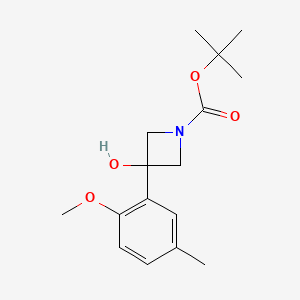
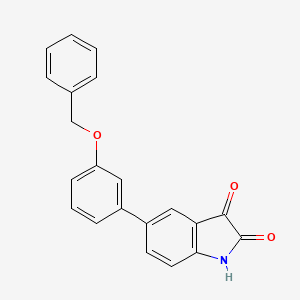
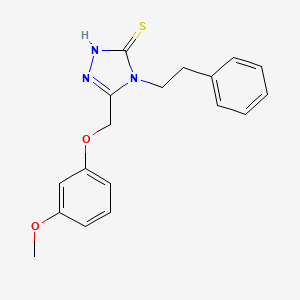
amine](/img/structure/B15053012.png)
